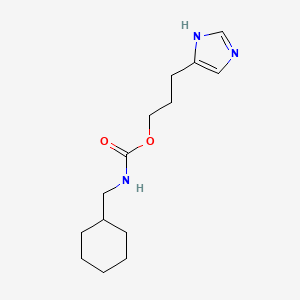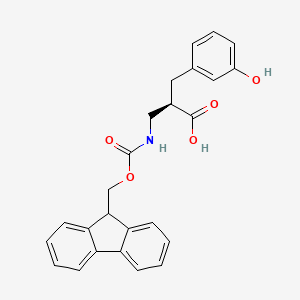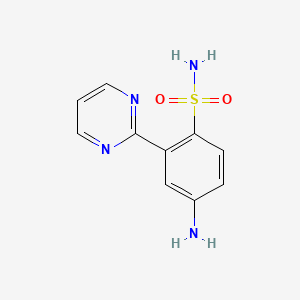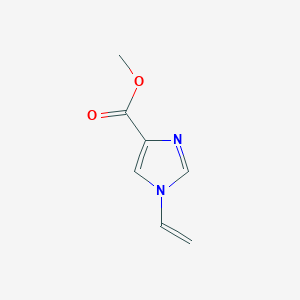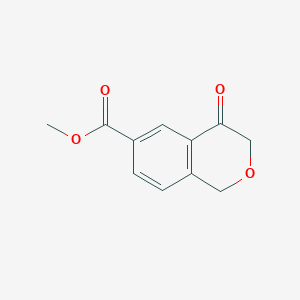![molecular formula C9H13N3 B12930505 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine is an organic compound that features a bicyclo[1.1.1]pentane core with an imidazole ring substituted at the 3-position.
Vorbereitungsmethoden
The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine typically involves multiple steps, starting with the construction of the bicyclo[1.1.1]pentane core. One common method involves carbene insertion into the central bond of bicyclo[1.1.0]butane or nucleophilic/radical addition across the central bond of [1.1.1]propellane . The imidazole ring can be introduced through various synthetic routes, such as the reaction of an appropriate imidazole derivative with a bicyclo[1.1.1]pentane precursor under suitable conditions .
Industrial production methods for such compounds often involve optimizing these synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to ensure high yields and purity .
Analyse Chemischer Reaktionen
3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.
Medicine: Its unique structure makes it a candidate for drug development, particularly as a bioisostere for phenyl rings in pharmaceuticals
Wirkmechanismus
The mechanism by which 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclo[1.1.1]pentane core can enhance the compound’s stability and bioavailability, while the imidazole ring can participate in hydrogen bonding and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine include other bicyclo[1.1.1]pentane derivatives and imidazole-containing molecules. For example:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but may have different substituents, affecting their reactivity and applications.
Imidazole-containing compounds: These molecules feature the imidazole ring but may lack the bicyclo[1.1.1]pentane core, resulting in different chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13N3 |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
3-(4-methylimidazol-1-yl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C9H13N3/c1-7-2-12(6-11-7)9-3-8(10,4-9)5-9/h2,6H,3-5,10H2,1H3 |
InChI-Schlüssel |
PYHPTUJOCUDDDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)C23CC(C2)(C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine](/img/structure/B12930429.png)
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)
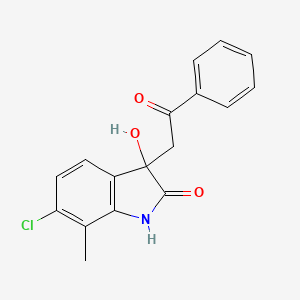
![Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-](/img/structure/B12930461.png)

